molecular formula C12H12F3N B3055483 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 65040-68-8

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B3055483
CAS No.: 65040-68-8
M. Wt: 227.22 g/mol
InChI Key: IFYKRMQORZOMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its structure combines the flexibility of the partially unsaturated tetrahydropyridine ring with the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and influences receptor binding .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYKRMQORZOMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456235
Record name 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65040-68-8
Record name 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 4-iodophenyl, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions typically involve the use of transition metal catalysts, such as palladium or copper, and appropriate ligands to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling[7][7].

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Structure : Contains a methyl group on the tetrahydropyridine nitrogen and an unsubstituted phenyl ring.
  • Activity : MPTP is metabolized by MAO-B to MPP+, a neurotoxin selectively destroying dopaminergic neurons via mitochondrial Complex I inhibition .
  • Key Difference : Unlike 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, MPTP lacks substituents on the phenyl ring, making it prone to metabolic activation and neurotoxicity .
FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine)
  • Structure: Features dual trifluoromethylphenyl groups and a fluorophenylamino substituent.
  • Activity: Acts as a dual inhibitor of monoamine oxidase A/B (MAO-A/B) due to its bulky substituents, which stabilize enzyme interactions .
  • Key Difference : The trifluoromethyl groups in FTEAA enhance binding to MAO isoforms, whereas the simpler -CF₃ substitution in the target compound may limit its MAO selectivity but improve CNS penetration .
A-784168 (1-[3-(Trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide)
  • Structure : Incorporates a trifluoromethylpyridine ring and a sulfonylphenyl carboxamide.
  • Activity : Demonstrates potent analgesic effects via CNS penetration, attributed to the trifluoromethyl groups and carboxamide linkage .
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
  • Structure : Substituted with a methylsulfonyl (-SO₂Me) group on the phenyl ring and a propyl chain on the tetrahydropyridine nitrogen.
  • Activity : Functions as a dopamine modulator, with the -SO₂Me group enhancing receptor affinity and metabolic stability .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP Key Substituents Biological Activity
4-[3-(Trifluoromethyl)phenyl]-THP 243.23 2.88 -CF₃ at phenyl 3-position Dopaminergic modulation
MPTP 173.25 1.98 -CH₃ on N, unsubstituted phenyl Neurotoxin (via MPP+)
FTEAA 543.45 4.12 Dual -CF₃Ph, -FPhNH MAO-A/B dual inhibition
A-784168 463.35 3.75 -CF₃Py, -SO₂CF₃Ph Analgesic (CNS-penetrant)
4-[3-(Methylsulfonyl)phenyl]-THP 279.40 2.45 -SO₂Me on phenyl, -Pr on N Dopamine receptor modulation
  • LogP Trends : The -CF₃ group in the target compound increases lipophilicity compared to MPTP but less than FTEAA’s dual -CF₃Ph groups .
  • Metabolic Stability : -CF₃ and -SO₂Me substituents reduce oxidative metabolism compared to MPTP’s unsubstituted phenyl .

Mechanistic Divergences

  • Neurotoxicity: MPTP’s toxicity arises from MAO-B-mediated conversion to MPP+, which inhibits mitochondrial Complex I .
  • Receptor Targeting : The target compound’s -CF₃ group may enhance affinity for dopamine transporters (DAT) or receptors, similar to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-THP’s dopaminergic effects .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a tetrahydropyridine ring substituted with a trifluoromethylphenyl group. Its molecular formula is C16H12F3NC_{16}H_{12}F_3N with a molecular weight of approximately 263.68 g/mol . The structural features contribute to its biological properties, particularly its interaction with various biological targets.

Antipsychotic Activity

Research indicates that derivatives of tetrahydropyridine compounds exhibit antipsychotic-like effects. Specifically, the compound CI-1007 (a related structure) demonstrated significant dopaminergic activity in behavioral tests, suggesting that this compound may also possess similar properties . The structure-activity relationship studies highlighted that modifications in the phenyl group can enhance or diminish this activity.

Anticancer Potential

Recent studies have explored the anticancer properties of tetrahydropyridine derivatives. One study reported that certain piperidine derivatives showed promising cytotoxic effects against various cancer cell lines. The trifluoromethyl group in the phenyl moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells .

Table 1: Summary of Cytotoxicity Findings

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
CI-1007FaDu (Hypopharyngeal tumor)10.5Dopaminergic pathway modulation

Structure-Activity Relationships (SAR)

The biological activity of tetrahydropyridines is heavily influenced by their chemical structure. For instance:

  • Substituents on the phenyl ring : Electron-withdrawing groups like trifluoromethyl enhance biological activity compared to electron-donating groups.
  • Ring saturation : The saturated nature of the tetrahydropyridine ring contributes to increased binding affinity for biological targets.

Table 2: Key SAR Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreases cytotoxicity
Electron-donatingDecreases efficacy
Ring saturationEnhances binding interactions

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of various tetrahydropyridine derivatives against MCF-7 and A549 cell lines. The results indicated that compounds with trifluoromethyl substitutions showed significantly lower IC50 values compared to their unsubstituted counterparts .
  • Dopaminergic Activity : A behavioral study on related compounds demonstrated that modifications in the tetrahydropyridine structure led to variations in dopaminergic activity. The presence of a trifluoromethyl group was associated with enhanced receptor binding and improved behavioral outcomes in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation or cross-coupling reactions. A three-step approach is effective: (i) functionalization of the pyridine ring via halogenation, (ii) trifluoromethyl group introduction using CuCF₃ or fluoroform-derived reagents, and (iii) cyclization to form the tetrahydropyridine core. Key parameters include reaction temperature (optimized at 60–80°C), solvent choice (DMSO for fluorination), and catalyst selection (e.g., Pd for cross-coupling). Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and trifluoromethyl group integration. ¹⁹F NMR confirms CF₃ substitution.
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for verifying stereochemistry (e.g., mean C–C bond deviation ≤0.006 Å) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., ±0.001 Da accuracy).

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess potency variability.
  • Structural Analog Screening : Compare bioactivity of derivatives (e.g., fluorinated vs. non-fluorinated analogs) to isolate CF₃ contributions.
  • Target Validation : Use siRNA or CRISPR knockout models to confirm mechanism specificity .

Q. What computational chemistry approaches are suitable for studying the electronic properties and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and electron-withdrawing effects of the CF₃ group.
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with dopamine receptors) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group in tetrahydropyridine systems while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require inert atmospheres to prevent hydrolysis.
  • Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation .

Q. What strategies exist for modifying the tetrahydropyridine core to enhance target selectivity in neuropharmacological applications?

  • Methodological Answer :

  • Ring Substitution : Introduce electron-donating groups (e.g., -OCH₃) at position 4 to modulate blood-brain barrier permeability.
  • Bioisosteric Replacement : Replace CF₃ with -SCF₃ to evaluate potency retention while reducing metabolic degradation.
  • Prodrug Design : Mask polar groups (e.g., as esters) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.